![molecular formula C8H5N3O4 B1422084 3-Methyl-2,6-dinitrobenzonitrile CAS No. 948-30-1](/img/structure/B1422084.png)
3-Methyl-2,6-dinitrobenzonitrile
Overview
Description
3-Methyl-2,6-dinitrobenzonitrile is a chemical compound with the molecular formula C8H5N3O4 . It is also known as 4-cyano-2,6-dinitrotoluene .
Molecular Structure Analysis
The molecular structure of 3-Methyl-2,6-dinitrobenzonitrile consists of 8 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 207.143 Da .Scientific Research Applications
Synthesis and Characterization
The synthesis process of compounds related to 3-Methyl-2,6-dinitrobenzonitrile, such as 3,5-dinitrobenzonitrile, has been studied. Si-yuan (2009) detailed a process involving nitration, esterification, amination, and dehydration, achieving a yield of 42.9% for 3,5-dinitrobenzonitrile (Jia Si-yuan, 2009).
Charge-Transfer Complexes
Research by Hosomi, Ohba, and Ito (2000) focused on the charge-transfer complexes of N-methyl-and N-ethylcarbazole with 3,5-dinitrobenzonitrile, demonstrating the formation of one-dimensional columns through alternate stacking of donor and acceptor molecules (H. Hosomi, S. Ohba, Y. Ito, 2000).
Reaction Mechanism Study
Abe (1983) investigated the reaction mechanism of 3,5-dinitrobenzonitrile with sodium methoxide in methanol, leading to the formation of methoxy(3,5-dinitrophenyl)methanimine (T. Abe, 1983).
Crystal Structure Analysis
The crystal structures of compounds related to 3-Methyl-2,6-dinitrobenzonitrile, like 2,6-dinitrobenzonitrile, were determined by Britton and Cramer (1996), providing insights into molecular interactions and structural characteristics (D. Britton, C. Cramer, 1996).
Thermochemistry Studies
Zaitseva et al. (2015) conducted a benchmark thermochemistry study on methylbenzonitriles, which are structurally similar to 3-Methyl-2,6-dinitrobenzonitrile. This study included gas-phase enthalpies of formation and vaporization enthalpies, contributing to a better understanding of the thermochemical properties of such compounds (K. Zaitseva et al., 2015).
Groundwater Contamination Analysis
Godejohann et al. (2009) explored the use of 1H-NMR and HPLC-SPE-NMR/TOF-MS for analyzing xenobiotic contaminants in groundwater, including 3,5-dinitrobenzonitrile, a compound structurally related to 3-Methyl-2,6-dinitrobenzonitrile (M. Godejohann et al., 2009).
Meisenheimer Complex Formation
Foreman and Foster (1969) discussed the formation of Meisenheimer-type σ-complexes with 3,5-dinitrobenzonitrile, indicating important aspects of its reactivity and interaction with nucleophiles (M. I. Foreman, R. Foster, 1969).
Supramolecular Assembly
Pedireddi, Prakashareddy, and Arora (2003) examined the co-crystallization of 3,5-dinitrobenzamide and 3,5-dinitrobenzonitrile, demonstrating an additive assembly in the formed molecular complex (V. Pedireddi, J. Prakashareddy, K. Arora, 2003).
properties
IUPAC Name |
3-methyl-2,6-dinitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c1-5-2-3-7(10(12)13)6(4-9)8(5)11(14)15/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFIKVZNVDFMQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2,6-dinitrobenzonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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